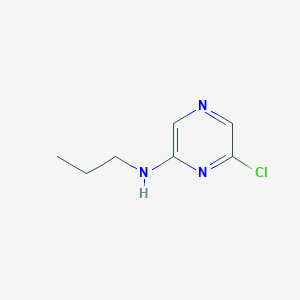

2-Chloro-6-propylaminopyrazine

Descripción

Historical Context and Evolution of Pyrazine (B50134) Research

The study of pyrazines dates back to the 19th century, with early investigations focusing on their isolation from natural sources and the development of initial synthetic routes. The Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879 are landmark reactions that are still relevant today. google.com Initially, much of the interest in pyrazines stemmed from their role as flavor and aroma compounds found in roasted and baked goods. google.com However, the discovery of naturally occurring pyrazines with significant biological activities, such as tetramethylpyrazine (ligustrazine) which is reported to have cardiovascular benefits, propelled pyrazine chemistry into the realm of medicinal research. google.comresearchgate.net

Over the decades, research has evolved from simple isolation and synthesis to in-depth studies of their pharmacological properties and applications in materials science. The development of modern analytical and spectroscopic techniques has enabled a deeper understanding of the structure-activity relationships of pyrazine derivatives, leading to the design and synthesis of novel compounds with tailored properties. The continuous exploration of new synthetic methodologies, including metal-catalyzed cross-coupling reactions and green chemistry approaches, has further expanded the accessible chemical space of substituted pyrazines. chemicalbook.com

Structural Features and Electronic Properties of the Pyrazine Core

The pyrazine ring is a planar, aromatic heterocycle with the chemical formula C₄H₄N₂. google.com Its aromaticity arises from the delocalization of six π-electrons over the ring. The two nitrogen atoms, being more electronegative than carbon, exert a significant influence on the electronic properties of the ring. They withdraw electron density from the carbon atoms, making the pyrazine ring electron-deficient. This electron deficiency is a key characteristic that governs its reactivity.

The nitrogen atoms in pyrazine possess lone pairs of electrons in sp² hybrid orbitals, which lie in the plane of the ring. These lone pairs are responsible for the basic character of pyrazine, although it is a weaker base than pyridine (B92270) and other diazines. google.com The electron-withdrawing nature of the nitrogen atoms also leads to a lower π-electron density at the carbon atoms, particularly at the positions ortho and para to the nitrogens (positions 2, 3, 5, and 6). This makes the pyrazine ring susceptible to nucleophilic attack, a feature that is exploited in the synthesis of its derivatives.

Academic Relevance of Substituted Pyrazines in Chemical Synthesis and Theoretical Chemistry

Substituted pyrazines are of immense academic interest due to their diverse applications and the fundamental chemical principles they exemplify. In chemical synthesis, the pyrazine core serves as a versatile scaffold for the construction of more complex molecules. The electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. For instance, a chloro-substituent on the pyrazine ring can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a wide array of derivatives. chemicalbook.com

From a theoretical chemistry perspective, substituted pyrazines provide excellent models for studying the effects of substituents on the electronic structure and reactivity of aromatic systems. Computational studies, such as those employing Density Functional Theory (DFT), are used to investigate properties like molecular orbital energies, electron distribution, and the mechanisms of chemical reactions. These theoretical investigations complement experimental findings and provide valuable insights into the structure-property relationships of these compounds. The study of substituent effects on the pyrazine ring helps in understanding and predicting the reactivity and potential applications of new derivatives.

Positioning of 2-Chloro-6-propylaminopyrazine within Current Research Landscape

While extensive research exists for the broader class of substituted pyrazines, specific academic studies focusing solely on this compound are limited in publicly available literature. Its significance within the current research landscape can be inferred from the general reactivity patterns of similar compounds. The structure of this compound, featuring both a reactive chloro group and a propylamino substituent, makes it an interesting subject for several areas of chemical research.

The synthesis of this compound itself is a practical example of nucleophilic aromatic substitution on a dihalopyrazine. The reaction of 2,6-dichloropyrazine (B21018) with propylamine (B44156) would be the most direct route, where one chlorine atom is substituted by the amine. This type of selective substitution is a common challenge and a topic of interest in synthetic organic chemistry.

Furthermore, the presence of both a halogen atom and an amino group on the pyrazine ring opens up possibilities for further functionalization. The remaining chloro group can be a handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce carbon-based or other heteroatom substituents. The amino group can also be a site for further chemical modification.

In the context of theoretical chemistry, this compound could serve as a model to study the interplay of electron-donating (propylamino) and electron-withdrawing (chloro and the pyrazine nitrogens) groups on the aromatic ring's electronic properties and reactivity. Understanding these substituent effects is crucial for designing pyrazine-based molecules with specific electronic or biological properties. While direct research on this specific molecule is not abundant, its structure places it at the intersection of fundamental synthetic methodology and the ongoing quest for novel functional molecules based on the pyrazine scaffold.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-N-propylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-2-3-10-7-5-9-4-6(8)11-7/h4-5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDDBUCCKNVIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650091 | |

| Record name | 6-Chloro-N-propylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-52-9 | |

| Record name | 6-Chloro-N-propylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Propylaminopyrazine and Its Analogues

Classical and Contemporary Approaches to Pyrazine (B50134) Ring Formation

Traditional methods for constructing the pyrazine ring have been refined over the years and remain fundamental in organic synthesis.

A standard and widely utilized protocol for pyrazine synthesis involves the condensation reaction between a 1,2-dicarbonyl compound (an α-diketone) and a 1,2-diamine. nih.govyoutube.com This reaction typically proceeds by forming a dihydropyrazine (B8608421) intermediate through the loss of two water molecules. youtube.com Subsequent oxidation of this intermediate yields the aromatic pyrazine ring. youtube.comyoutube.com The oxidation can be achieved using various oxidizing agents, such as copper chromate (B82759) at elevated temperatures or even air oxidation. youtube.com

The versatility of this method allows for the synthesis of various substituted pyrazines by choosing appropriately substituted diketones and diamines. A greener approach to this classic reaction has been developed, utilizing a catalytic amount of potassium tert-butoxide in aqueous methanol (B129727) at room temperature, which avoids the need for expensive catalysts or harsh conditions. tandfonline.com

Table 1: Examples of Pyrazine Synthesis via Condensation of 1,2-Diketones and 1,2-Diamines

| 1,2-Diketone | 1,2-Diamine | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzil | Ethylenediamine (B42938) | t-BuOK, aq. Methanol, Room Temp. | 2,3-Diphenylpyrazine | tandfonline.com |

| Butane-2,3-dione (Diacetyl) | Ethylenediamine | Ether, 0°C, then oxidation | 2,3-Dimethylpyrazine | youtube.com |

| Generic α-diketone | Generic 1,2-diaminoalkane | Condensation followed by oxidation (e.g., Copper Chromate, 300°C) | Substituted Pyrazine | youtube.com |

Industrially significant methods for pyrazine synthesis include the condensation of vicinal diamines, such as ethylenediamine, with vicinal diols like propylene (B89431) glycol. nih.gov These reactions are typically performed in the vapor phase using heterogeneous catalysts. tandfonline.com For instance, catalytic systems based on copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese have been patented for producing 2-methylpyrazine (B48319) from ethylenediamine and propylene glycol. tandfonline.com Another established route involves the reaction of diamines with epoxides, which also utilizes catalysts like copper-chromium. nih.govtandfonline.com

Catalytic Strategies in Pyrazine Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of pyrazines has significantly benefited from the development of novel catalytic systems. researchgate.net

Homogeneous catalysis using transition metal complexes offers a powerful tool for constructing N-heterocyclic compounds. In pyrazine synthesis, pincer complexes of noble metals like ruthenium and, more recently, earth-abundant base metals like iron and manganese, have proven effective. acs.orgacs.org For example, a Ru(BPyPNN)-pincer complex has been reported to catalyze the dehydrogenative coupling of 2-amino-alcohols to form 2,5-disubstituted symmetrical pyrazines. nih.gov Iron complexes featuring a pyrazine-based pincer ligand have also been synthesized and explored for catalytic applications. acs.org These reactions often proceed under basic conditions and demonstrate the potential of metal-ligand cooperation in catalytic cycles. acs.orgacs.org

Table 2: Selected Homogeneous Catalysts for Pyrazine Synthesis

| Catalyst Type | Metal Center | Reaction Type | Starting Materials | Reference |

|---|---|---|---|---|

| Pincer Complex | Ruthenium (Ru) | Dehydrogenative Coupling | 2-Amino-alcohols | nih.gov |

| Pincer Complex | Manganese (Mn) | Dehydrogenative Coupling | β-Amino-alcohols | nih.govacs.org |

| Pincer Complex | Iron (Fe) | Hydrogenation (related applications) | Pyrazine-based ligand | acs.org |

| Palladium(II) Catalyst | Palladium (Pd) | Cascade Reaction | Aminoacetonitriles, Arylboronic acids | organic-chemistry.org |

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling, making them suitable for industrial processes. nih.gov In pyrazine synthesis, they are commonly used in the gas-phase condensation of ethylenediamine with vicinal diols over catalysts like granular alumina. tandfonline.com Dehydrogenation of piperazines to form pyrazines is another area where heterogeneous catalysts, including palladium-based systems, have been successfully applied. nih.govtandfonline.com More recently, zeolites have been employed as heterogeneous catalysts for the condensation of amino acid amides with glyoxal (B1671930) to produce pyrazinones in water, highlighting a green chemistry approach that avoids organic solvents and corrosive reagents. researchgate.net

Acceptorless dehydrogenative coupling (ADC) has emerged as a sustainable and atom-economical strategy for synthesizing N-heterocycles. acs.org This approach involves the coupling of alcohols and amines with the liberation of hydrogen gas and water as the only byproducts. nih.govacs.org Base-metal catalysts, particularly those based on manganese, have been developed for these transformations, offering a more sustainable alternative to noble metal catalysts. acs.org

The self-coupling of β-amino alcohols to yield 2,5-substituted pyrazines is a prime example. nih.gov The mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine of a second molecule to form an imine. Subsequent cyclization and a final dehydrogenation step lead to the aromatic pyrazine product. acs.org This one-step method is highly desirable as it reduces waste and simplifies synthetic procedures. acs.org

Table 3: Examples of Dehydrogenative Coupling for Pyrazine Synthesis

| Catalyst | Substrate (β-Amino Alcohol) | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Acr-PNPPh-Mn(CO)2Br | 2-Amino-1-phenylethanol | KH | 150°C | 92% (2,5-Diphenylpyrazine) | nih.govacs.org |

| Acr-PNPPh-Mn(CO)2Br | 2-Amino-3-methyl-1-butanol | KH | 150°C | 89% (2,5-Diisopropylpyrazine) | nih.govacs.org |

| Acr-PNPPh-Mn(CO)2Br | 2-Amino-1-propanol | KH | 150°C | 78% (2,5-Dimethylpyrazine) | nih.govacs.org |

Green Chemistry Principles in 2-Chloro-6-propylaminopyrazine Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. These principles aim to reduce waste, limit the use of hazardous substances, and improve energy efficiency. researchgate.net

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, represents a significant advancement in green chemistry. nih.gov This approach aligns with the principles of atom economy and waste reduction by minimizing solvent use for extractions and purifications, and reducing energy consumption. researchgate.netnih.gov For instance, a synthetic route for a related heterocyclic compound, tafenoquine (B11912), successfully employed a two-step, one-pot synthesis, demonstrating the feasibility of this strategy. nih.gov Similarly, the synthesis of pyrazolooxazines has been achieved in near-quantitative yields through a one-pot process, which is significantly more efficient than traditional multi-step procedures. researchgate.net Adopting a similar one-pot strategy for this compound, potentially combining the chlorination and amination steps, could offer substantial environmental and economic benefits.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Green chemistry encourages their replacement with environmentally benign alternatives or conducting reactions under solvent-free conditions. nih.govnih.gov

Water is an excellent green solvent as it is non-toxic, inexpensive, and readily available. researchgate.net Other promising alternatives include ionic liquids and deep eutectic solvents (DES), which are non-volatile and can be recycled. nih.govrsc.org For example, the synthesis of certain pyrrole (B145914) derivatives has been successfully demonstrated in a deep eutectic solvent medium, which acted as both the catalyst and the reaction medium. rsc.org Manganese-catalyzed synthesis of pyrazine derivatives has also been shown to be effective in solvents like toluene, but the use of water as a universal solvent is highlighted for its economic and environmental advantages. acs.org

Table 1: Comparison of Traditional vs. Green Solvents in Heterocyclic Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional | Toluene, Dichloromethane, THF | Good solubility for many organic reagents. | Volatile, often toxic, flammable, contributes to pollution. researchgate.net |

| Green | Water, Ethanol, Supercritical CO₂ | Environmentally benign, low toxicity, often renewable. nih.govresearchgate.net | May have limited solubility for non-polar reactants. researchgate.net |

| Advanced Green | Ionic Liquids, Deep Eutectic Solvents | Non-volatile, recyclable, can enhance reaction rates. nih.govrsc.org | Can be expensive, potential toxicity concerns still under investigation. |

Electrochemical Synthetic Routes for Halogenated Pyrazines

Electrochemical synthesis is an emerging green technology that uses electricity to drive chemical reactions, often eliminating the need for harsh oxidizing or reducing agents. This method offers a high degree of control and selectivity. An efficient and environmentally friendly electrochemical method has been developed for the oxidative selective halogenation of pyrazolones, which are also nitrogen-containing heterocycles. rsc.org This process operates without metals or external oxidants, showcasing its green credentials. rsc.org Furthermore, the first electrochemical approach for the direct synthesis of pyrazolines and pyrazoles from accessible hydrazones has been reported, demonstrating its applicability up to a decagram scale and its utility in producing commercial agrochemicals. nih.gov These examples strongly suggest that an electrochemical approach could be a viable and sustainable route for the chlorination of the pyrazine ring, providing a powerful alternative to traditional halogenating agents.

Strategic Introduction and Modification of Chloro and Propylamino Substituents

The synthesis of this compound typically involves a carefully planned sequence of reactions to install the chloro and propylamino groups onto the pyrazine core. A common and effective strategy is Nucleophilic Aromatic Substitution (SNAr).

This process often begins with a di-halogenated pyrazine, such as 2,6-dichloropyrazine (B21018). One of the chlorine atoms can be selectively replaced by a nucleophile. In this case, propylamine (B44156) attacks the electron-deficient pyrazine ring, displacing one of the chloro groups to form the desired product. The selectivity of this reaction—substituting only one of the two chlorine atoms—can be precisely controlled by managing reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants.

A similar strategic approach is seen in the synthesis of other heterocycles. For example, in the synthesis of a tafenoquine precursor, a 2-chloroquinoline (B121035) intermediate serves as a substrate for an SNAr reaction with sodium methoxide. nih.gov This is followed by another chlorination step, illustrating how sequential substitution and modification can be used to build complex molecules. nih.gov This strategic introduction of substituents is fundamental to creating a diverse range of pyrazine analogues for various applications.

Reaction Mechanisms and Chemical Reactivity of 2 Chloro 6 Propylaminopyrazine

Mechanistic Investigations of Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, while generally rendering it less reactive towards electrophiles.

Nucleophilic Aromatic Substitution Pathways

The most prominent reaction pathway for 2-Chloro-6-propylaminopyrazine is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a Meisenheimer-like intermediate. The negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. Subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The rate of this reaction is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles will react more readily.

Solvent: Polar aprotic solvents are typically employed to solvate the cation of the nucleophilic reagent, thereby increasing the nucleophilicity of the anion.

Leaving Group Ability: The chloride ion is a good leaving group, facilitating the reaction.

Studies on related chloropyrazines have shown that they readily undergo substitution with various nucleophiles. For instance, treatment of 2-chloropyrazine (B57796) with potassium amide in liquid ammonia (B1221849) can lead to the formation of 2-aminopyrazine (B29847), alongside other products resulting from ring transformations. researchgate.net While a direct study on this compound is not extensively detailed in the provided results, the general reactivity pattern of chloropyrazines strongly suggests it will follow a similar SNAr mechanism.

Another potential, though less common, pathway is the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). This has been observed in the reaction of some substituted halopyridazines and 3-bromoisoquinoline (B184082) with strong nucleophiles like potassium amide. researchgate.net It involves the initial attack of the nucleophile at a carbon atom other than the one bearing the halogen, leading to ring opening and subsequent recyclization to form a new heterocyclic system. researchgate.net For this compound, this would be a more complex and less likely pathway compared to direct SNAr.

Reactivity of the Propylamino Moiety

The propylamino group attached to the pyrazine ring is a key functional group that influences the molecule's properties and reactivity. This secondary amine can undergo a variety of reactions typical of amines. For example, it can be acylated, alkylated, or participate in condensation reactions. The nitrogen atom of the propylamino group possesses a lone pair of electrons, making it nucleophilic and basic.

The presence of the propylamino group has been shown to be significant in the biological activity of related pyrazine derivatives. For instance, in a series of 6-phenyl-2-pyrazinecarbonitriles, the presence of a propylamino group at the 5-position was correlated with increased herbicidal activity. researchgate.net This highlights the importance of this moiety in molecular recognition and interaction with biological targets.

Chemical Transformations of the Halogen Substituent

The chlorine atom on the pyrazine ring is the primary site for nucleophilic attack, as discussed in section 3.1.1. Its replacement by other functional groups is a common strategy for the synthesis of new pyrazine derivatives with diverse properties.

A variety of nucleophiles can be used to displace the chlorine atom, including:

Amines: Reaction with primary or secondary amines leads to the formation of diaminopyrazine derivatives. For example, the synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides from N-alkyl-3-chloropyrazine-2-carboxamides demonstrates this transformation. mdpi.com

Alkoxides: Treatment with sodium or potassium alkoxides will yield the corresponding alkoxy- or aryloxypyrazine derivatives.

Thiols: Reaction with thiolates can introduce sulfur-containing functional groups.

The reactivity of the chlorine atom can be further enhanced by the strategic placement of other substituents on the pyrazine ring. Electron-withdrawing groups elsewhere on the ring would further activate the chlorine for nucleophilic displacement.

Oxidation and Reduction Pathways

The pyrazine ring, being electron-deficient, is generally resistant to oxidation. However, the propylamino side chain could be susceptible to oxidation under certain conditions. Conversely, the electron-poor nature of the pyrazine ring makes it more amenable to reduction.

Electrochemical Redox Mechanisms

Due to the limited specific research on the electrochemical redox mechanisms of this compound, we can infer its likely behavior from general principles of pyrazine chemistry. Pyrazines, due to their low-lying unoccupied molecular orbitals (LUMOs), are prone to nucleophilic attacks and can be electrochemically reduced. researchgate.net The reduction potential will be influenced by the substituents on the ring. The electron-withdrawing chlorine atom would be expected to make the reduction of the pyrazine ring easier (occur at a less negative potential). The electron-donating propylamino group would have the opposite effect, making reduction slightly more difficult.

The specific electrochemical behavior would need to be determined experimentally through techniques like cyclic voltammetry. Such studies would reveal the reduction and oxidation potentials, the reversibility of the redox processes, and the stability of the resulting radical ions. These parameters are crucial for understanding the potential applications of this compound in areas such as materials science, where pyrazines are known to form coordination polymers with interesting electrical and magnetic properties. researchgate.net

Susceptibility to Autoxidation and Hydrolysis

Specific experimental data on the autoxidation and hydrolysis of this compound is not extensively documented in publicly available literature. However, based on the chemical structure, its potential susceptibility can be inferred.

Autoxidation: Autoxidation is a process of slow oxidation by atmospheric oxygen. For this compound, the propylamino group could be a potential site for autoxidation, although the electron-deficient nature of the pyrazine ring may offer some degree of stability. Generally, compounds with C-H bonds adjacent to heteroatoms can be susceptible to radical-initiated oxidation.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The C-Cl bond in this compound is the most likely site for hydrolysis. Under certain conditions (e.g., elevated temperature, presence of acid or base catalysts), the chlorine atom could be displaced by a hydroxyl group via a nucleophilic aromatic substitution reaction, with water or hydroxide (B78521) ions acting as the nucleophile. The rate of this hydrolysis is expected to be dependent on the pH and temperature of the environment. While pyrazine itself is relatively stable to acid-catalyzed hydrolysis, the presence of the activating chloro and deactivating (by resonance) amino groups complicates predictions without specific experimental data.

| Degradation Pathway | Potential Reactivity | Influencing Factors |

| Autoxidation | The propylamino group may be susceptible to slow oxidation. | Presence of light, heat, and radical initiators. |

| Hydrolysis | The C-Cl bond can be hydrolyzed to a C-OH bond. | pH, temperature, and presence of catalysts. researchgate.net |

Kinetic and Thermodynamic Aspects of Reactivity

Detailed kinetic and thermodynamic studies specifically for this compound are not readily found in the reviewed literature. However, the principles governing the reactivity of similar heterocyclic compounds, such as 2-chloropyrimidines and other chloropyrazines, provide a framework for understanding its behavior. zenodo.org

The kinetics of the characteristic nucleophilic aromatic substitution reaction are typically second-order, being first-order with respect to both this compound and the attacking nucleophile. zenodo.org The rate of reaction is significantly influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles will react more rapidly. For instance, anionic nucleophiles like alkoxides or thiolates will generally be more reactive than neutral ones like amines or water.

Solvent: The choice of solvent can have a profound effect on the reaction rate. Polar aprotic solvents are often preferred for SNAr reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Temperature: As with most chemical reactions, an increase in temperature will lead to a significant increase in the reaction rate, as described by the Arrhenius equation.

| Factor | Influence on SNAr Reactivity | Rationale |

| Nucleophile Strength | Stronger nucleophiles lead to faster reactions. | Increased rate of formation of the Meisenheimer intermediate. |

| Solvent Polarity | Polar aprotic solvents often accelerate the reaction. | Stabilization of the charged intermediate and enhanced nucleophilicity. |

| Temperature | Higher temperatures increase the reaction rate. | Provides the necessary activation energy for the reaction. |

Derivatization and Functionalization Strategies of 2 Chloro 6 Propylaminopyrazine

Regioselective Functionalization of the Pyrazine (B50134) Core

The pyrazine ring is electron-deficient, which influences its reactivity. Functionalization of the carbon atoms of the pyrazine core in 2-Chloro-6-propylaminopyrazine can be achieved with high regioselectivity, primarily through directed metalation-trapping sequences. The inherent electronics of the substituted pyrazine ring, with two electron-withdrawing nitrogen atoms and a halogen, create a specific reactivity map.

Research by Knochel and others on similar chloropyrazine systems has demonstrated that directed deprotonation using strong, non-nucleophilic bases like lithium chloride-solubilized TMP-metal amides (TMP = 2,2,6,6-tetramethylpiperidide) can achieve regioselective metalation. spiedigitallibrary.orgmdpi.com For this compound, the most acidic protons are on the pyrazine ring at positions C-3 and C-5. The directing effect of the propylamino group at C-6, coupled with the inductive effect of the chloro group at C-2, would likely favor deprotonation at the C-5 position.

The resulting organometallic intermediate (e.g., a magnesiated or zincated pyrazine) can then be quenched with a variety of electrophiles to introduce new substituents at the C-5 position. This strategy allows for the controlled introduction of alkyl, aryl, acyl, and other functional groups.

Table 1: Potential Regioselective Functionalization at C-5

| Reagent Sequence | Electrophile (E-X) | Resulting Structure |

|---|---|---|

| 1. TMPMgCl·LiCl | 2. I₂ | 2-Chloro-5-iodo-6-propylaminopyrazine |

| 1. TMPMgCl·LiCl | 2. Allyl-Br | 5-Allyl-2-chloro-6-propylaminopyrazine |

| 1. TMPMgCl·LiCl | 2. PhCHO | 2-Chloro-5-(hydroxy(phenyl)methyl)-6-propylaminopyrazine |

Transformations at the Propylamino Group

The secondary amine of the propylamino group is a key site for derivatization, allowing for the introduction of a wide range of functionalities through N-alkylation and N-acylation reactions.

N-Alkylation: Further alkylation of the secondary amine can be achieved using various alkyl halides or through reductive amination. spiedigitallibrary.org Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), is a mild and efficient method for introducing diverse alkyl groups. spiedigitallibrary.orgresearchgate.net This approach avoids the potential for overalkylation that can occur with alkyl halides. spiedigitallibrary.org

N-Acylation: The propylamino group can be readily acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., EDC, HOBt). nih.gov This transformation converts the amine into an amide, which can alter the electronic properties of the pyrazine ring and introduce new functional handles for further chemistry.

Halogen Atom Manipulation for Further Diversification

The chlorine atom at the C-2 position is an excellent leaving group, making it a prime site for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrazine ring facilitates attack by a wide range of nucleophiles.

Displacement reactions on chloropyrazines have been reported with various nucleophiles including alkoxides, thiolates, and amines. youtube.comrsc.org The reaction of this compound with different primary or secondary amines, for example, can be used to generate a library of 2,6-diaminopyrazine derivatives. researchgate.net These reactions are often performed by heating the reactants, sometimes with the aid of a base. youtube.com While palladium catalysis is often used for C-N bond formation, SNAr provides a transition-metal-free alternative for activated substrates like chloropyrazines. researchgate.netmit.edu

Table 2: Examples of Nucleophilic Aromatic Substitution at C-2

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Methoxide | NaOMe, MeOH, Δ | 2-Methoxy-6-propylaminopyrazine |

| Piperidine | Piperidine, Δ | 2-(Piperidin-1-yl)-6-propylaminopyrazine |

| Aniline | Aniline, K₂CO₃, Δ | N²-phenyl-N⁶-propylpyrazine-2,6-diamine |

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent on the pyrazine ring serves as an effective handle for such transformations. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the chloropyrazine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. consensus.applibretexts.org This method is highly versatile for introducing aryl or heteroaryl substituents at the C-2 position. consensus.appresearchgate.net

Buchwald-Hartwig Amination: To form C-N bonds, the Buchwald-Hartwig amination is a method of choice, reacting the chloropyrazine with a primary or secondary amine using a palladium catalyst with a specialized phosphine (B1218219) ligand. organic-chemistry.orgwiley.com This offers a complementary and often milder alternative to SNAr for synthesizing 2-aminopyrazine (B29847) derivatives, especially with less nucleophilic amines. nih.gov

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. wikipedia.orglibretexts.orgyoutube.com This reaction couples the chloropyrazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. youtube.comorganic-chemistry.org The resulting alkynylpyrazines are valuable intermediates for further transformations.

Table 3: Cross-Coupling Reactions at the C-2 Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-6-propylaminopyrazine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | N²-phenyl-N⁶-propylpyrazine-2,6-diamine |

Introduction of Diverse Chemical Entities via Diazotization Chemistry (by analogy to related compounds)

Diazotization reactions typically involve the conversion of a primary aromatic amine to a diazonium salt, which is a highly versatile intermediate that can be transformed into a wide array of functional groups. youtube.com While this compound is a secondary amine (which would typically form N-nitrosoamines), we can consider the derivatization of its primary amine analogue, 2-amino-6-chloropyrazine, by analogy.

The diazotization of a primary aminopyrazine with nitrous acid (generated in situ from NaNO₂ and a strong acid) would yield a pyrazinyldiazonium salt. nih.govwikipedia.org This intermediate is generally unstable and used immediately in subsequent reactions. youtube.com

Via Sandmeyer-type reactions, the diazonium group can be replaced by various substituents:

Halides: Reaction with CuCl, CuBr, or KI introduces chloro, bromo, or iodo groups, respectively.

Nitriles: Reaction with CuCN introduces a cyano group.

Hydroxyl group: Heating the diazonium salt in aqueous acid yields the corresponding pyrazinol.

Azo coupling reactions are also possible, where the diazonium salt reacts with electron-rich aromatic compounds (like phenols or anilines) to form azo dyes. nih.govchemrxiv.org

Advanced Multicomponent Reactions for Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, offer a highly efficient route to molecular complexity. nih.gov this compound or its derivatives can serve as building blocks in such reactions.

Petasis Borono-Mannich (PBM) Reaction: The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid. organic-chemistry.orgwikipedia.orgacs.org As a secondary amine, this compound is a suitable component for this reaction. For example, reacting it with formaldehyde (B43269) and a vinyl- or arylboronic acid would yield a tertiary amine, attaching a new substituted methylene (B1212753) group to the propylamino nitrogen. organic-chemistry.orgacs.org This reaction has been successfully applied to various heteroaromatic amines. mdpi.com

Ugi Reaction: The classic Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. youtube.comwikipedia.orgyoutube.com A primary amine derivative of the pyrazine scaffold, such as 2-amino-6-chloropyrazine, could serve as the amine component. The reaction produces a complex bis-amide in a single step, rapidly generating structurally diverse molecules. wikipedia.orgnih.gov The versatility of the Ugi reaction allows for the incorporation of a wide variety of substituents based on the choice of the other three components. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 6 Propylaminopyrazine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are fundamental in identifying functional groups and elucidating molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. For 2-Chloro-6-propylaminopyrazine, characteristic absorption bands would be expected for its distinct functional groups.

Expected FT-IR Vibrational Modes for this compound:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (secondary amine) | N-H stretching | 3300-3500 |

| C-H (aromatic) | C-H stretching | 3000-3100 |

| C-H (aliphatic) | C-H stretching | 2850-2960 |

| C=N, C=C (pyrazine ring) | Ring stretching | 1400-1600 |

| C-N stretching | C-N stretching | 1200-1350 |

| C-Cl stretching | C-Cl stretching | 600-800 |

Note: This table is illustrative and based on typical values for the respective functional groups. Actual values for this compound may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Vibrational modes that are weak or absent in the IR spectrum are often strong in the Raman spectrum, particularly those involving non-polar bonds. For this compound, the pyrazine (B50134) ring and C-Cl stretching vibrations would be expected to yield strong Raman signals.

Expected FT-Raman Active Modes for this compound:

| Functional Group/Structural Feature | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (aromatic) | C-H stretching | 3000-3100 |

| C-H (aliphatic) | C-H stretching | 2850-2960 |

| Pyrazine Ring | Ring breathing/stretching | 900-1600 |

| C-Cl | C-Cl stretching | 600-800 |

Note: This table is illustrative and based on general principles of Raman spectroscopy. Specific wavenumbers for this compound are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the pyrazine ring and the propyl group.

Expected ¹H NMR Chemical Shifts for this compound:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyrazine-H (aromatic) | 7.5 - 8.5 | Singlet, Doublet |

| N-H (amine) | Variable (likely broad) | Singlet |

| N-CH₂- (propyl) | 3.0 - 4.0 | Triplet |

| -CH₂- (propyl) | 1.5 - 2.0 | Sextet |

| -CH₃ (propyl) | 0.8 - 1.2 | Triplet |

Note: This table is a prediction based on typical chemical shift values and coupling patterns. Actual experimental data is required for confirmation.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in a molecule and their electronic environment.

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C-Cl (pyrazine) | 150 - 160 |

| C-N (pyrazine) | 155 - 165 |

| C-H (pyrazine) | 120 - 140 |

| N-CH₂- (propyl) | 40 - 50 |

| -CH₂- (propyl) | 20 - 30 |

| -CH₃ (propyl) | 10 - 15 |

Note: This table represents estimated chemical shift ranges. Precise values can only be determined experimentally.

Two-Dimensional NMR Techniques

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning the ¹H and ¹³C signals of this compound.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the connectivity within the propyl chain and the relative positions of protons on the pyrazine ring.

HSQC: An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), providing crucial information to establish the connectivity between the propyl group and the pyrazine ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₇H₁₀ClN₃), the expected exact mass can be calculated and compared to the experimental value.

Expected Fragmentation Pattern:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is predicted to occur through several characteristic pathways, primarily involving the cleavage of bonds adjacent to the pyrazine ring and the propylamino substituent. Key fragmentation processes for molecules containing alkylamines and chloroarenes include alpha-cleavage and loss of the alkyl chain or the chlorine atom. researchgate.netlibretexts.orglibretexts.org

The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, is expected to produce characteristic isotopic patterns for chlorine-containing fragments, with peaks separated by two mass units (M+ and M+2). docbrown.infoyoutube.com

Predicted Mass Spectrometry Data:

| Fragment Ion | Predicted m/z | Relative Abundance | Interpretation |

| [M]⁺ | 171/173 | Moderate | Molecular ion peak, showing the isotopic pattern for chlorine. |

| [M - CH₃]⁺ | 156/158 | Low | Loss of a methyl group from the propyl chain. |

| [M - C₂H₅]⁺ | 142/144 | High | Alpha-cleavage, loss of an ethyl radical, leading to a stable ion. |

| [M - C₃H₇]⁺ | 128/130 | Moderate | Loss of the entire propyl radical. |

| [M - Cl]⁺ | 136 | Moderate | Loss of the chlorine atom. |

| [C₄H₃N₂-NHC₃H₇]⁺ | 122 | Moderate | Fragmentation of the pyrazine ring. |

| [C₃H₇]⁺ | 43 | High | Propyl cation, a common fragment from the side chain. |

This table represents predicted data based on the general principles of mass spectrometry and fragmentation patterns of similar compounds. Actual experimental data may vary.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Electronic absorption (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption spectrum of pyrazine and its derivatives typically displays two types of transitions: π→π* and n→π. montana.edu The π→π transitions are generally more intense and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons of the nitrogen atoms, are less intense and appear at longer wavelengths. montana.edu

The substitution on the pyrazine ring with a chloro group (an electron-withdrawing group) and a propylamino group (an electron-donating group) is expected to influence the position and intensity of these absorption bands. rsc.org The solvent polarity can also affect the absorption spectrum, with polar solvents often causing a shift in the wavelength of maximum absorption (λmax). montana.eduresearchgate.net

Emission spectroscopy, specifically fluorescence, measures the light emitted by a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent. For pyrazine derivatives, fluorescence can be observed, and the emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. researchgate.net

Predicted UV-Vis and Emission Data:

| Solvent | Predicted λmax (nm) (π→π) | Predicted λmax (nm) (n→π) | Predicted Emission λmax (nm) |

| Hexane | ~260 | ~320 | ~380 |

| Ethanol | ~265 | ~315 | ~390 |

| Acetonitrile | ~263 | ~318 | ~385 |

This table represents predicted data based on spectroscopic studies of similar pyrazine derivatives. montana.edursc.orgresearchgate.net Actual experimental data may vary.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

For this compound, a successful crystal structure determination would provide precise information on:

The planarity of the pyrazine ring.

The bond lengths of the C-Cl, C-N, and other bonds within the molecule.

The conformation of the propylamino substituent.

The nature of intermolecular interactions, such as hydrogen bonding (if present) and π-π stacking, which govern the crystal packing. nih.govspast.org

While a specific crystal structure for this compound is not publicly available, related structures of pyrazine and its derivatives have been determined, providing a basis for predicting its solid-state conformation. spast.org It is anticipated that the pyrazine ring will be largely planar, and the crystal packing will be influenced by weak intermolecular forces.

Predicted Crystallographic Data:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-Cl Bond Length | ~1.74 Å |

| C-N (ring) Bond Lengths | ~1.33 - 1.34 Å |

| C-N (amino) Bond Length | ~1.36 Å |

| N-H···N Hydrogen Bonding | Possible intermolecular interaction |

This table represents predicted data based on known crystal structures of similar heterocyclic compounds. nih.govspast.org Actual experimental data from a single-crystal X-ray diffraction experiment would be required for definitive structural parameters.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Propylaminopyrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. eurasianjournals.comresearchgate.net This method allows for the accurate calculation of various molecular properties, providing a balance between computational cost and accuracy.

Molecular Geometry Optimization and Conformational Analysis

The initial step in the theoretical investigation of 2-Chloro-6-propylaminopyrazine involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT calculations, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to achieve this. researchgate.netnih.gov

The conformational analysis of the propylamino substituent is also a critical aspect. Due to the rotational freedom around the C-N bond connecting the propyl group to the pyrazine (B50134) ring, several conformers may exist. By systematically rotating this bond and performing geometry optimization for each resulting structure, the most stable conformer can be identified. The relative energies of these conformers provide insight into the molecule's flexibility and the population of each conformation at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Most Stable Conformer)

| Parameter | Bond/Angle | Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-Cl | 1.74 Å |

| C6-N(amino) | 1.36 Å | |

| N(amino)-C(propyl) | 1.47 Å | |

| C2-N1 | 1.33 Å | |

| N1=C6 | 1.34 Å | |

| Bond Angle | Cl-C2-N1 | 115.0° |

| N(amino)-C6-N1 | 121.5° | |

| Dihedral Angle | C5-C6-N(amino)-C(propyl) | 180.0° (anti-periplanar) |

Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from DFT calculations.

Vibrational Frequency Calculations and Spectral Interpretation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). researchgate.net These calculations also provide theoretical vibrational spectra (Infrared and Raman), which can be compared with experimental data if available. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions) allow for a detailed assignment of the experimental spectral bands. researchgate.net

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H stretch (propylamino) |

| ~3100-3000 | C-H stretch (aromatic and propyl) |

| ~1600 | C=N stretch (pyrazine ring) |

| ~1550 | C=C stretch (pyrazine ring) |

| ~1450 | CH₂ bend (propyl) |

| ~1250 | C-N stretch (amino-pyrazine) |

| ~800 | C-Cl stretch |

Note: This data is illustrative and based on typical vibrational frequencies for similar functional groups.

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. scirp.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich propylamino group and the pyrazine ring, while the LUMO is likely to be distributed over the pyrazine ring, particularly near the electron-withdrawing chlorine atom.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These energy values are hypothetical and representative for a molecule of this type.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgyoutube.com The MEP surface is color-coded to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.com Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atoms of the pyrazine ring and the nitrogen of the propylamino group, due to the presence of lone pairs of electrons. The area around the electron-withdrawing chlorine atom and the hydrogen atoms would exhibit a more positive potential (blue or green). researchgate.net

Reactivity Descriptors

To quantify the reactivity of different sites within the molecule, various reactivity descriptors derived from conceptual DFT can be calculated. These descriptors provide a more quantitative picture of the molecule's reactivity than MEP maps alone.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are local reactivity descriptors that indicate the propensity of a specific atomic site in a molecule to undergo nucleophilic or electrophilic attack. nih.govresearchgate.net The Fukui function for nucleophilic attack (f+) identifies the most electrophilic sites in the molecule, while the Fukui function for electrophilic attack (f-) indicates the most nucleophilic sites. researchgate.net

For this compound, the calculations would likely predict that the nitrogen atoms of the pyrazine ring and the amino nitrogen are the most probable sites for electrophilic attack (highest f- values). Conversely, the carbon atom attached to the chlorine atom (C2) and other carbon atoms in the pyrazine ring would be the most likely sites for nucleophilic attack (highest f+ values).

Table 4: Hypothetical Fukui Function Indices for Selected Atoms of this compound

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| N1 (ring) | Low | High |

| C2 | High | Low |

| N4 (ring) | Low | High |

| C6 | Moderate | Moderate |

| N(amino) | Low | High |

| Cl | High | Low |

Note: The values in this table are qualitative and represent expected trends based on the electronic nature of the atoms.

Chemical Potential and Electrophilicity Index

In the realm of computational chemistry, the chemical potential (μ) and the electrophilicity index (ω) are fundamental descriptors that provide insight into the reactivity of a molecule. The chemical potential measures the tendency of a chemical species to donate or accept electrons. A higher chemical potential suggests a greater tendency to donate electrons, while a lower chemical potential indicates a greater tendency to accept electrons.

The electrophilicity index, a concept introduced by Parr, von Szentpály, and Liu in 1999, is a quantitative measure of the energy lowering of a chemical species when it accepts the maximum possible electron flow from a donor environment. uchile.cl It is calculated using the chemical potential (μ) and the chemical hardness (η) through the equation: ω = μ²/2η. uchile.cl This index is a valuable tool for quantifying the global electrophilic power of a molecule. uchile.cl A higher electrophilicity index signifies a greater capacity of the species to accept electrons, making it a stronger electrophile. uchile.cl

For this compound, the presence of the electron-withdrawing chlorine atom and the pyrazine ring, along with the electron-donating propylamino group, creates a complex electronic environment. Computational studies can precisely calculate the chemical potential and electrophilicity index for this molecule. These calculations would likely be performed using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311+G(d,p). uchile.cl

| Parameter | Conceptual Definition | Significance for this compound |

| Chemical Potential (μ) | The tendency of a molecule to accept or donate electrons. | Predicts whether the molecule will act as an electron donor or acceptor in a reaction. |

| Electrophilicity Index (ω) | A measure of the energy lowering upon maximal electron acceptance. uchile.cl | Quantifies the molecule's ability to act as an electrophile. |

Bond Dissociation Energy (BDE) Analysis

Bond Dissociation Energy (BDE) is a critical parameter in understanding the stability of a molecule and the likelihood of specific chemical bonds breaking during a reaction. It represents the enthalpy change at a standard temperature (usually 298 K) when a bond is cleaved homolytically in the gaseous state, resulting in two radical fragments. ucsb.edunist.gov

Computational methods, particularly density functional theory (DFT), are powerful tools for accurately predicting BDEs. nih.gov For a molecule like this compound, BDE analysis would focus on the various bonds within the structure, such as the C-Cl, C-N, N-H, and C-H bonds, as well as the bonds within the pyrazine ring and the propyl group.

Methods like the G4 composite method or DFT functionals such as ωB97X-D with a 6-311++G(d,p) basis set have shown good performance in calculating BDEs for halogenated compounds. nih.gov The analysis would involve optimizing the geometry of the parent molecule and the resulting radical fragments. nih.gov The energy difference between the optimized parent molecule and the sum of the energies of the radical fragments provides the BDE.

The results of a BDE analysis for this compound would highlight the weakest bond in the molecule, which is the most likely to break first in a chemical process, such as pyrolysis or photolysis. For instance, the C-Cl bond might be predicted to have a lower BDE compared to the C-H or C-N bonds due to the electronegativity of the chlorine atom. This information is invaluable for predicting reaction pathways and understanding the molecule's thermal and photochemical stability.

| Bond | Estimated Relative BDE | Reasoning |

| C-Cl | Lower | The C-Cl bond is generally weaker than C-C, C-H, and C-N bonds. |

| C-N (ring-amine) | Intermediate | The strength is influenced by the aromaticity of the pyrazine ring. |

| C-H (propyl chain) | Higher | Aliphatic C-H bonds are typically strong. |

| N-H (amine) | Intermediate | The strength is influenced by the adjacent propyl group and pyrazine ring. |

Molecular Dynamics (MD) Simulations

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a solvent to mimic realistic conditions. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. The simulation then solves Newton's equations of motion for each atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over a specific period.

For this compound, MD simulations could be employed to:

Explore its conformational landscape, particularly the rotation around the C-N bond connecting the propylamino group to the pyrazine ring.

Investigate its interactions with solvent molecules, which can influence its solubility and reactivity.

Study its behavior at different temperatures and pressures, providing information about its physical properties and phase transitions.

The results from MD simulations can complement static quantum chemical calculations by providing a dynamic perspective on the molecule's behavior. nih.govnih.gov

Quantum Chemical Topology and Noncovalent Interaction (NCI) Analysis

Quantum Chemical Topology (QCT) is a theoretical framework that partitions a molecule into atomic basins based on the topology of the electron density. researchgate.net This approach allows for a rigorous definition of an atom within a molecule and the characterization of the chemical bonds between them. researchgate.net A key concept in QCT is the analysis of critical points in the electron density, where the gradient of the density is zero. researchgate.net These critical points are used to define atoms, bonds, rings, and cages.

Noncovalent Interaction (NCI) analysis is a computational tool that helps to visualize and understand weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule and between molecules. The NCI analysis is based on the electron density and its derivatives. It provides a graphical representation of these interactions, where different colors indicate the type and strength of the interaction.

For this compound, a combined QCT and NCI analysis would provide a detailed picture of its electronic structure and intramolecular interactions. For example:

QCT would precisely define the atomic charges and the nature of the covalent bonds, such as the C-Cl and C-N bonds.

NCI analysis would reveal potential intramolecular hydrogen bonds, for instance, between the N-H of the amino group and a nitrogen atom in the pyrazine ring. It would also highlight van der Waals interactions within the propyl chain and between the propyl group and the pyrazine ring.

These analyses are crucial for understanding the molecule's conformation, stability, and how it interacts with other molecules.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting various spectroscopic parameters of a molecule, which can be invaluable for interpreting experimental spectra or for identifying a compound. For this compound, theoretical calculations can provide predictions for its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) in NMR spectra are highly dependent on the electronic environment of the nuclei. Computational methods, typically using DFT with appropriate basis sets, can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). These shielding tensors are then converted into chemical shifts, which can be compared with experimental data. Such calculations can help in assigning the peaks in an experimental NMR spectrum to specific atoms in the this compound molecule.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net This is typically done by performing a frequency calculation after optimizing the molecule's geometry. The calculated vibrational modes can then be visualized to understand the specific atomic motions associated with each frequency. researchgate.net These predicted frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands to specific functional groups and vibrational modes within this compound, such as the C-Cl stretch, N-H bend, and pyrazine ring vibrations. researchgate.net It is common to scale the calculated frequencies to better match the experimental values. researchgate.net

| Spectroscopic Technique | Predicted Parameters | Significance for this compound |

| NMR | Chemical Shifts (δ), Coupling Constants (J) | Aids in the structural elucidation and assignment of atomic positions. |

| IR & Raman | Vibrational Frequencies, Intensities | Helps in identifying functional groups and confirming the molecular structure. researchgate.net |

Molecular Interactions of 2 Chloro 6 Propylaminopyrazine

Intermolecular Interactions in Solution and Solid States

The intermolecular forces at play in both the solution and solid phases of 2-Chloro-6-propylaminopyrazine are critical to its physical characteristics, such as melting point, solubility, and crystal packing. These interactions are primarily non-covalent and include hydrogen bonding, halogen bonding, and π-π stacking.

In the solid state, the arrangement of this compound molecules is dictated by a balance of these forces to achieve the most stable crystal lattice. The presence of a chlorine atom introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and can interact with nucleophilic sites on adjacent molecules, such as the nitrogen atoms of the pyrazine (B50134) ring or the amino group.

A study on chloro-substituted pyrazin-2-amine copper(I) bromide complexes revealed that the chlorine substituent supports specific coordination and engages in cooperative halogen bonds (C–Cl∙∙∙Cl–C and C–Cl∙∙∙Br–Cu). mdpi.com These interactions, along with hydrogen bonds, were shown to direct the formation of infinite polymeric structures. mdpi.com While this study involves a metal complex, the fundamental principles of hydrogen and halogen bonding exhibited by the chloropyrazine moiety are relevant to the self-assembly of this compound itself.

Hydrogen bonding is another significant intermolecular force for this compound. The secondary amine (–NH–) of the propylamino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring and the amino nitrogen itself can act as hydrogen bond acceptors. These interactions can lead to the formation of dimers or extended chains in the solid state. For instance, self-complementary dimerization of aminopyrazines through N–H∙∙∙N' hydrogen bonds is a common motif. mdpi.com

In solution, these intermolecular interactions are disrupted and replaced by interactions with the solvent molecules. The nature and strength of these new interactions depend on the properties of the solvent.

Computational Modeling of Molecular Recognition

Computational methods provide powerful tools to investigate and predict how this compound interacts with other molecules, which is particularly important in the context of biological systems or materials design.

Docking Studies and Ligand-Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can elucidate its potential binding modes within the active site of a protein or other receptor.

While specific docking studies on this compound are not widely published, research on related 6-chloropyrazine-2-carboxamide (B1586017) derivatives provides valuable insights. In a study exploring potential anti-tuberculosis agents, molecular docking was used to predict the bioactivity of these compounds against the InhA protein of Mycobacterium tuberculosis. rsc.orgacs.org The docking results revealed that the orientation and binding affinity of the ligands were influenced by the substituents on the pyrazine core. rsc.orgacs.org These studies highlight the importance of the chloropyrazine scaffold in directing interactions within a binding pocket.

Solvent-Solute Interactions and Solvation Thermodynamics

The interaction between a solute and a solvent, known as solvation, is a complex process that influences solubility, reactivity, and molecular conformation. The thermodynamics of solvation describe the energy changes associated with dissolving a solute in a solvent.

A systematic study on the solvation of pyrazine in aqueous solution using computational methods demonstrated the importance of both explicit solvent shells and continuum solvation models to accurately describe the system. acs.org The study identified distinct first and second solvation shells around the pyrazine nitrogens, highlighting the specific interactions with water molecules. acs.org While this study was on the parent pyrazine, the principles of solvation shell formation are applicable to its derivatives.

Supramolecular Assembly and Self-Organization Studies

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. The ability of this compound to form such assemblies is dictated by the interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions.

Research on pyrazine-based molecules has demonstrated their capacity to act as building blocks (tectons) for supramolecular structures. rsc.org The planar nature of the pyrazine ring facilitates π-π stacking, while the nitrogen atoms and substituents provide sites for directional hydrogen and halogen bonding. Studies on tetrachloroacenes containing pyrazine moieties have shown their ability to self-assemble into microbelts and fibers, driven by π-π stacking and side-chain interactions. nih.gov The crystal structure of a model compound revealed a short π-π stacking distance of 3.38 Å, indicating significant intermolecular orbital overlap. nih.gov

Furthermore, the self-assembly of pyrazine derivatives can be influenced by external stimuli. For example, the aggregation of some pyrazine-based fluorophores can be controlled by the water fraction in a mixed solvent system, leading to the formation of 1D nanostructures. rsc.org The combination of hydrogen and halogen bonding in chloro-substituted pyrazin-2-amines has been shown to direct the formation of complex polymeric structures. mdpi.com These examples suggest that this compound likely possesses the necessary molecular features to participate in various forms of supramolecular assembly and self-organization, leading to materials with potentially interesting properties.

Role in Advanced Synthetic Applications

2-Chloro-6-propylaminopyrazine as a Versatile Synthetic Building Block and Intermediate

The chemical architecture of this compound provides two key points of reactivity that synthetic chemists can exploit. The chlorine atom at the 2-position of the pyrazine (B50134) ring is a prime site for nucleophilic aromatic substitution and for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of functional groups, including aryl, alkyl, and amino moieties. The propylamino group at the 6-position, while generally less reactive, can be modified or can influence the electronic properties of the pyrazine ring, thereby modulating the reactivity of the chloro substituent.

This dual functionality makes this compound a highly sought-after intermediate in multi-step synthetic sequences. Its ability to participate in a variety of chemical transformations enables the efficient construction of complex molecular scaffolds. For instance, the pyrazine core is a key component in numerous biologically active compounds, and this compound serves as a crucial precursor for the synthesis of targeted derivatives in drug discovery programs.

Table 1: Key Chemical Properties of this compound

| Property | Value |

| CAS Number | 951884-52-9 |

| Molecular Formula | C7H10ClN3 |

| Molecular Weight | 171.63 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents |

Applications in Catalysis Research

The pyrazine scaffold, with its nitrogen atoms capable of coordinating to metal centers, is an attractive platform for the design of ligands in catalysis. This compound offers a convenient starting point for the synthesis of novel ligand systems.

Design of Ligands and Organocatalysts Based on the Pyrazine Scaffold

The reactive chlorine atom of this compound can be readily displaced by various nucleophiles, including those containing phosphine (B1218219), amine, or thiol groups, to generate bidentate or tridentate ligands. These custom-designed ligands can then be complexed with various transition metals, such as palladium, rhodium, or ruthenium, to create catalysts with specific steric and electronic properties tailored for particular chemical transformations.

Furthermore, the pyrazine ring itself can be part of an organocatalyst framework. The nitrogen atoms can act as hydrogen bond acceptors or as basic sites, influencing the stereochemical outcome of a reaction. The propylamino group can also be modified to introduce chiral centers, leading to the development of asymmetric organocatalysts.

Investigation in Catalytic Reaction Development

The development of new and efficient catalytic reactions is a cornerstone of modern organic synthesis. Catalysts derived from this compound are being investigated for their efficacy in a range of important transformations. For example, palladium complexes bearing ligands synthesized from this pyrazine derivative have shown promise in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceutical and materials chemistry.

The tunability of the ligands derived from this compound allows for the fine-tuning of the catalyst's activity and selectivity, potentially leading to milder reaction conditions, higher yields, and improved substrate scope compared to existing catalytic systems.

Contributions to Materials Science Research

The unique electronic and structural properties of the pyrazine ring make it an attractive component for the construction of functional organic materials. This compound serves as a valuable monomer or precursor for the synthesis of novel polymers and molecular materials with interesting optical, electronic, and thermal properties.

Components in Functional Molecular Materials

Beyond polymers, this compound is also utilized in the synthesis of discrete functional molecular materials. By strategically coupling this building block with other aromatic or heterocyclic units, researchers can create molecules with tailored electronic properties. These materials can be designed to have specific absorption and emission wavelengths, making them suitable for use as fluorescent probes, dyes for dye-sensitized solar cells, or as components in molecular electronic devices. The ability to modify both the chloro and propylamino positions allows for precise control over the final molecule's structure and, consequently, its function.

Advanced Methodologies in Agrochemical and Pharmaceutical Intermediate Synthesis Utilizing Pyrazine Scaffolds

The pyrazine scaffold is a foundational structural motif in the development of complex molecules for the agrochemical and pharmaceutical industries. Its prevalence is due to the unique electronic properties of the six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement, which imparts significant biological activity. mdpi.com Compounds built upon this scaffold are found in numerous FDA-approved medications, highlighting their therapeutic importance. nih.gov The compound this compound serves as a key exemplar of a versatile synthetic intermediate, embodying the features that make substituted pyrazines valuable building blocks.

The synthetic utility of this compound is primarily centered on the reactivity of the chloro-substituent. The electron-deficient nature of the pyrazine ring facilitates both nucleophilic aromatic substitution (SNAr) and various transition-metal-catalyzed cross-coupling reactions. mdpi.comrsc.org These methodologies allow for the precise and efficient introduction of diverse functional groups, enabling the construction of libraries of complex derivatives for screening and development. The propylamino group, while generally less reactive, modulates the electronic character of the ring and provides a structural element that can be crucial for the final molecule's interaction with its biological target.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 951884-52-9 |

| Molecular Formula | C₇H₁₀ClN₃ |

| Molecular Weight | 171.6 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Classification | Protein Degrader Building Block |

This table presents key properties of the compound this compound. mdpi.com

Detailed Research Findings on Synthetic Utility